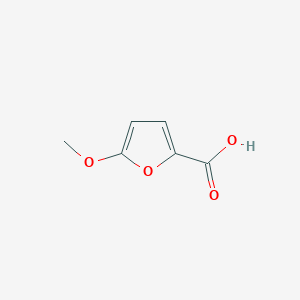

5-methoxyfuran-2-carboxylic Acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-methoxyfuran-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O4/c1-9-5-3-2-4(10-5)6(7)8/h2-3H,1H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKFIGGAALSZSJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(O1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94084-62-5 | |

| Record name | 5-methoxyfuran-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Emergence of a Versatile Heterocycle: A Technical History of 5-Methoxyfuran-2-Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide delves into the historical context surrounding the emergence of 5-methoxyfuran-2-carboxylic acid, a key heterocyclic compound. While a singular, definitive "discovery" paper remains elusive in the annals of chemical literature, this document reconstructs a plausible historical pathway to its synthesis, grounded in the foundational principles of furan chemistry as they evolved. We will explore the scientific reasoning behind early synthetic strategies, provide a representative experimental protocol, and contextualize its significance within the broader landscape of organic synthesis and drug discovery.

I. Introduction: The Furan Core and its Significance

The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a ubiquitous scaffold in a vast array of natural products, pharmaceuticals, and industrial chemicals.[1] Its unique electronic properties and reactivity have made it a valuable building block for synthetic chemists. The journey into the rich chemistry of furans began in 1780 when Carl Wilhelm Scheele first described 2-furoic acid, which he obtained through the dry distillation of mucic acid. This seminal work laid the groundwork for the exploration of a new class of organic compounds.

This compound, with its methoxy and carboxylic acid functionalities, represents a synthetically versatile derivative. The electron-donating methoxy group at the 5-position influences the reactivity of the furan ring, while the carboxylic acid at the 2-position provides a handle for further chemical modifications, such as amidation and esterification. These features make it an attractive intermediate in the synthesis of more complex molecules with potential biological activity.

II. A Plausible Historical Synthesis: From Carbohydrates to a Functionalized Furan

In the absence of a specific discovery report, we can infer a likely early synthesis of this compound based on the established chemical transformations of the late 19th and early 20th centuries. A logical and historically consistent approach would involve the conversion of readily available carbohydrates into a furanic precursor, followed by functional group manipulations. The synthesis of furan derivatives from monosaccharides was an area of active research during this period.[2][3]

A probable pathway would commence with the acid-catalyzed dehydration of hexose sugars to form 5-hydroxymethylfurfural (HMF). HMF, a key bio-based platform chemical, can then be envisioned as a versatile intermediate. Subsequent etherification of the hydroxyl group to a methoxy group, followed by oxidation of the formyl group, would yield the target molecule.

Conceptual Synthetic Pathway

Caption: Plausible historical synthesis of this compound.

Experimental Protocol: A Representative Historical Synthesis

The following protocol is a hypothetical reconstruction of an early 20th-century synthesis, employing reagents and techniques that would have been available to chemists of that era.

Step 1: Preparation of 5-Hydroxymethylfurfural (HMF) from Fructose

-

In a round-bottom flask equipped with a reflux condenser, dissolve 100 g of fructose in 500 mL of a 0.5 M aqueous solution of oxalic acid.

-

Heat the mixture to reflux for 4-6 hours. The solution will gradually turn dark brown.

-

Cool the reaction mixture to room temperature and extract with diethyl ether (3 x 200 mL).

-

Combine the ethereal extracts and wash with a saturated solution of sodium bicarbonate (100 mL) followed by brine (100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude HMF as a dark oil. Purification can be achieved by vacuum distillation.

Causality Behind Experimental Choices: Oxalic acid, a readily available organic acid, serves as the catalyst for the triple dehydration of fructose to HMF. Diethyl ether, a common solvent of the era, is used for extraction due to its low boiling point and ability to dissolve HMF.

Step 2: Methylation of 5-Hydroxymethylfurfural to 5-Methoxyfurfural

-

In a well-ventilated fume hood, dissolve 20 g of crude HMF in 100 mL of anhydrous diethyl ether in a three-necked flask fitted with a dropping funnel, a reflux condenser, and a mechanical stirrer.

-

Cool the flask in an ice bath and add 25 g of dimethyl sulfate dropwise with vigorous stirring.

-

After the addition is complete, slowly add a solution of 20 g of sodium hydroxide in 100 mL of water, ensuring the temperature remains below 10 °C.

-

Allow the mixture to stir at room temperature for 12 hours.

-

Separate the ethereal layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).

-

Combine the organic extracts, wash with water and brine, and dry over anhydrous calcium chloride.

-

Remove the solvent by distillation to obtain crude 5-methoxyfurfural.

Causality Behind Experimental Choices: Dimethyl sulfate was a common and effective methylating agent in the early 20th century. The use of a strong base like sodium hydroxide is necessary to deprotonate the hydroxyl group, facilitating the nucleophilic attack on the dimethyl sulfate. The reaction is performed under anhydrous conditions initially to prevent hydrolysis of the dimethyl sulfate.

Step 3: Oxidation of 5-Methoxyfurfural to this compound

-

Prepare Tollens' reagent by adding a dilute solution of ammonia to a 5% solution of silver nitrate until the initially formed precipitate of silver oxide just redissolves.

-

In a clean flask, dissolve 10 g of crude 5-methoxyfurfural in 50 mL of ethanol.

-

Add the Tollens' reagent to the solution of 5-methoxyfurfural and warm the mixture gently in a water bath at 50-60 °C for 1 hour. A silver mirror will form on the inside of the flask.

-

After the reaction is complete, filter the mixture to remove the precipitated silver.

-

Acidify the filtrate with dilute hydrochloric acid until no more precipitate forms.

-

Collect the solid precipitate by filtration, wash with cold water, and recrystallize from hot water or ethanol to yield pure this compound.

Causality Behind Experimental Choices: Tollens' reagent (ammoniacal silver nitrate) was a classic and mild oxidizing agent used for the selective oxidation of aldehydes to carboxylic acids. The formation of a silver mirror provides a clear visual indication of a positive reaction. Acidification of the resulting carboxylate salt precipitates the free carboxylic acid.

III. Physicochemical Properties and Early Characterization

Early characterization of a newly synthesized compound would have relied on fundamental physicochemical properties.

| Property | Value |

| Molecular Formula | C₆H₆O₄ |

| Molecular Weight | 142.11 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | Approximately 150-152 °C |

| Solubility | Sparingly soluble in cold water, soluble in hot water, ethanol, and diethyl ether. |

IV. Conclusion: A Foundation for Future Innovation

While the precise moment of its first synthesis may be lost to history, the emergence of this compound represents a logical progression in the exploration of furan chemistry. The plausible synthetic route outlined here, rooted in the transformation of abundant natural resources, underscores the ingenuity of early organic chemists. The availability of such functionalized heterocyclic building blocks paved the way for the development of a myriad of more complex molecules, ultimately contributing to the advancement of medicinal chemistry and materials science. The study of its history, even if reconstructed, provides valuable insights into the evolution of synthetic organic chemistry and the enduring importance of the furan scaffold.

V. References

-

Paal-Knorr Synthesis of Furan: From 1,4-dicarbonyl compounds in presence of acid as catalyst. (2019, December 30). YouTube. Retrieved from --INVALID-LINK--

-

Synthesis of Furan. MBB College. Retrieved from --INVALID-LINK--

-

Synthesis of Furan Derivatives Condensed with Carbohydrates. PMC. Retrieved from --INVALID-LINK--

-

A review on furan: Formation, analysis, occurrence, carcinogenicity, genotoxicity and reduction methods. PubMed. Retrieved from --INVALID-LINK--

-

Synthesis of furan derivatives from monosaccharides in reaction media based on choline chloride. ORBi. Retrieved from --INVALID-LINK--

-

(PDF) Synthesis of Furan Derivatives Condensed with Carbohydrates. ResearchGate. Retrieved from --INVALID-LINK--

-

Biosynthesis of 5-hydroxymethyl-2-furancarboxylic acid from 5-hydroxymethylfurfural via new whole-cell biocatalysts. Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from --INVALID-LINK--

-

Biosynthesis of 5-hydroxymethyl-2-furancarboxylic acid from 5-hydroxymethylfurfural via new whole-cell biocatalysts. ResearchGate. Retrieved from --INVALID-LINK--

-

Chemistry and Therapeutic Aspect of Furan: A Short Review. ResearchGate. Retrieved from --INVALID-LINK--

-

Furans, thiophenes and related heterocycles in drug discovery. PubMed. Retrieved from --INVALID-LINK--

-

A Detailed Review on C‐Fused Furan/3,4‐Fused Furan Analog and its Potential Applications. ResearchGate. Retrieved from --INVALID-LINK--

-

Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. Retrieved from --INVALID-LINK--

-

Selective synthesis of 2-furoic acid and 5-hydroxymethyl-2-furancarboxylic acid from bio-based furans by recombinant Escherichia coli cells. ResearchGate. Retrieved from --INVALID-LINK--

-

Convenient Synthesis of Furan-2,5-dicarboxylic Acid and Its Derivatives. ResearchGate. Retrieved from --INVALID-LINK--

-

A scalable carboxylation route to furan-2,5-dicarboxylic acid. RSC Publishing. Retrieved from --INVALID-LINK--

-

One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. Semantic Scholar. Retrieved from --INVALID-LINK--

-

2,5-Furandicarboxylic Acid: An Intriguing Precursor for Monomer and Polymer Synthesis. MDPI. Retrieved from --INVALID-LINK--

-

Conversion of 5-hydroxymethylfurfural to furan-2,5-dicarboxylic acid by a simple and metal-free catalytic system. PMC. Retrieved from --INVALID-LINK--

-

Scalable Synthesis of Hydroxymethyl alkylfuranoates as Stable 2,5-Furandicarboxylic acid Precursors. ResearchGate. Retrieved from --INVALID-LINK--

References

Introduction: The Enduring Significance of the Furan Scaffold

An In-depth Technical Guide to the Early Synthesis of Methoxy-Substituted Furan Rings

The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a cornerstone of organic chemistry.[1][2][3] Its derivatives are prevalent in natural products, pharmaceuticals, and advanced materials.[4][5] Methoxy-substituted furans, in particular, serve as versatile building blocks, acting as key intermediates in the synthesis of complex molecules due to the electron-donating nature of the methoxy group which influences the reactivity of the furan ring.[6] The history of furan chemistry dates back to 1780, when Carl Wilhelm Scheele first described 2-furoic acid.[1][2][7] Furan itself was first prepared by Heinrich Limpricht in 1870.[1][2] This guide provides a detailed exploration of the foundational and early methods developed to construct this valuable chemical scaffold, offering insights into the causality behind these classic synthetic strategies for researchers and professionals in drug development.

Foundational Strategies: The Classic Name Reactions

The earliest reliable methods for constructing the furan nucleus were established in the late 19th century. These reactions, while over a century old, remain fundamental to heterocyclic chemistry and demonstrate core principles of organic synthesis.

The Paal-Knorr Furan Synthesis (1884)

The Paal-Knorr synthesis is arguably the most direct and widely recognized method for preparing furans. Independently reported by German chemists Carl Paal and Ludwig Knorr in 1884, this reaction constructs the furan ring from a 1,4-dicarbonyl compound.[8] It is a synthetically valuable method for obtaining substituted furans, which are common structural components of many natural products.[8]

The reaction proceeds via an acid-catalyzed intramolecular cyclization followed by dehydration.[8][9] The choice of an acid catalyst is critical; its role is to protonate one of the carbonyl oxygens, which activates the carbonyl carbon towards nucleophilic attack. The neighboring carbonyl group then tautomerizes to its enol form, which acts as the intramolecular nucleophile. The resulting cyclic hemiacetal is then dehydrated under the acidic conditions to yield the aromatic furan ring.[8][10]

While this mechanism was long accepted, work by V. Amarnath in the 1990s provided a more refined understanding. By studying the cyclization rates of diastereomeric 1,4-diones, it was shown that the reaction does not proceed through a simple, rapidly formed common enol intermediate, but rather a rate-determining step where conformational differences between diastereomers play a crucial role.[8][11]

Caption: Mechanism of the Paal-Knorr furan synthesis.

The Paal-Knorr synthesis can be readily adapted to produce methoxy-substituted furans by selecting a 1,4-dicarbonyl precursor that bears the desired methoxy group on its carbon backbone. The position of the methoxy group on the final furan ring is directly determined by its location on the starting diketone.

-

Setup: A round-bottom flask is charged with the 1,4-dicarbonyl compound.

-

Catalyst Addition: An acid catalyst is added. Common choices include protic acids like sulfuric acid or hydrochloric acid, or Lewis acids and dehydrating agents such as phosphorus pentoxide (P₂O₅) or zinc chloride under anhydrous conditions.[8]

-

Reaction: The mixture is heated, often under reflux, in a suitable solvent (e.g., benzene, toluene, or ethanol). The reaction progress is monitored by an appropriate technique like Thin Layer Chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is cooled to room temperature. The acid catalyst is neutralized with a base (e.g., sodium bicarbonate solution).

-

Extraction: The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified, typically by distillation or column chromatography.

The Feist-Benary Furan Synthesis (1902)

Another classic route to substituted furans is the Feist-Benary synthesis, reported by Franz Feist in 1902 and Erich Benary in 1911. This method involves the base-catalyzed condensation of an α-halo ketone with a β-dicarbonyl compound.[12][13]

The reaction is a multi-step process initiated by a base.[13]

-

Deprotonation: The base, typically a mild one like pyridine or ammonia, deprotonates the acidic α-carbon of the β-dicarbonyl compound to form a nucleophilic enolate.[12][13] The choice of a mild base is crucial to prevent unwanted side reactions, such as the hydrolysis of ester groups often present in the β-dicarbonyl starting material.[13][14]

-

Nucleophilic Substitution: The enolate attacks the α-carbon of the α-halo ketone in an Sₙ2 reaction, displacing the halide ion.[13]

-

Cyclization & Dehydration: The resulting intermediate undergoes a subsequent intramolecular cyclization and dehydration to form the aromatic furan ring.[13][15]

Caption: Mechanism of the Feist-Benary furan synthesis.

This synthesis is highly versatile for creating substituted furans. To generate a methoxy-substituted furan, one would employ either a methoxy-substituted α-halo ketone or, more commonly, a methoxy-containing β-dicarbonyl compound. For example, using methyl 4-methoxyacetoacetate as the β-dicarbonyl component would directly install a methoxy group at the 3-position of the resulting furan ring.

-

Setup: In a round-bottom flask, dissolve ethyl acetoacetate (1.0 eq) in pyridine.

-

Reagent Addition: Slowly add chloroacetone (1.0 eq) to the mixture.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4 hours.

-

Cooling & Dilution: Cool the reaction to room temperature and dilute with diethyl ether.

-

Workup: Wash the mixture sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford the pure furan derivative.

Comparison of Foundational Methods

| Feature | Paal-Knorr Synthesis | Feist-Benary Synthesis |

| Starting Materials | 1,4-Dicarbonyl compounds | α-Halo ketones & β-Dicarbonyl compounds |

| Catalyst/Reagent | Acid (Protic or Lewis) | Base (typically mild, e.g., pyridine, ammonia) |

| Key Transformation | Intramolecular cyclization/dehydration | Intermolecular condensation followed by cyclization |

| Primary Advantage | High atom economy, direct conversion | High versatility in substitution patterns |

| Considerations | Availability of the 1,4-dicarbonyl precursor | Potential for side reactions with strong bases |

Early Specific Syntheses of Methoxyfurans

While the classic name reactions provide general frameworks, specific early reports detail the targeted synthesis of simple methoxyfurans.

Synthesis of 2-Methoxyfuran

An early and direct method for the preparation of 2-methoxyfuran was reported in 1960.[16] This approach showcases a practical application of fundamental furan chemistry. While the specific details of the 1960 paper require access to the full text, related preparations often involve the methoxylation of a suitable furan precursor. For example, 2-methoxy-5-methylfuran was prepared and characterized in a separate study from the same year, highlighting the interest in this class of compounds during that era.[17] 2-Methoxyfuran itself is a valuable reagent, known to undergo Friedel-Crafts reactions and form cycloadducts.[18]

Synthesis of 3-Methoxyfuran

The synthesis of 3-methoxyfuran has been approached through several routes. While modern methods often employ gold or palladium catalysis, earlier strategies relied on more classical transformations.[19][20] One foundational approach involves a multi-step sequence starting from 3-furoic acid.[19]

This multi-step synthesis exemplifies a classical approach to functional group manipulation on a pre-formed heterocyclic ring.

-

Acid Chloride Formation: 3-Furoic acid is treated with an excess of oxalyl chloride or thionyl chloride in a solvent like dichloromethane to form 3-furoyl chloride.

-

Curtius Rearrangement: The crude 3-furoyl chloride is subjected to a Curtius rearrangement. This is typically achieved by reacting it with an azide source (e.g., sodium azide or diphenylphosphoryl azide) to form an acyl azide, which then rearranges upon heating in the presence of an alcohol (like tert-butanol) to form a carbamate-protected 3-aminofuran.

-

Deprotection and Diazotization: The protecting group is removed (e.g., with acid), and the resulting 3-aminofuran is diazotized using sodium nitrite in aqueous acid at low temperatures (0 °C).

-

Hydrolysis: The diazonium salt is unstable and is warmed to hydrolyze it to 3-hydroxyfuran.

-

Williamson Ether Synthesis: The final methoxy group is installed via a Williamson ether synthesis. 3-Hydroxyfuran is deprotonated with a base (e.g., sodium hydride) in a polar aprotic solvent, and the resulting alkoxide is treated with a methylating agent like methyl iodide to yield 3-methoxyfuran.[19]

Caption: Overview of early synthetic strategies for methoxyfurans.

Conclusion

The early methods for synthesizing methoxy-substituted furans, rooted in the foundational Paal-Knorr and Feist-Benary reactions, established the chemical logic that continues to influence modern synthetic chemistry. These strategies, based on the cyclization of acyclic precursors or the functionalization of existing furan rings, demonstrate a deep understanding of reaction mechanisms and functional group reactivity. For today's researchers, a firm grasp of these classic transformations provides not only a set of reliable tools for constructing furan cores but also a valuable perspective on the evolution of synthetic organic chemistry.

References

- 1. Furan - Wikipedia [en.wikipedia.org]

- 2. no2crematory.wordpress.com [no2crematory.wordpress.com]

- 3. Furan as a versatile synthon [pubsapp.acs.org]

- 4. Synthesis and Applications of Furan and its Derivatives A Review | International Journal of Scientific Research in Science and Technology [ijsrst.technoscienceacademy.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 9. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]

- 10. Paal–Knorr synthesis of furans [quimicaorganica.org]

- 11. Paal-Knorr Furan Synthesis [organic-chemistry.org]

- 12. Feist–Benary synthesis - Wikipedia [en.wikipedia.org]

- 13. benchchem.com [benchchem.com]

- 14. alfa-chemistry.com [alfa-chemistry.com]

- 15. Feist-Benary synthesis of furan [quimicaorganica.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. 2-Methoxyfuran 97 25414-22-6 [sigmaaldrich.com]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to the Physicochemical Properties of 5-Methoxyfuran-2-Carboxylic Acid

Abstract: 5-Methoxyfuran-2-carboxylic acid is a substituted furan derivative with potential applications as a building block in medicinal chemistry and materials science. A thorough understanding of its physicochemical properties is paramount for its effective utilization in research and development. This technical guide provides a comprehensive analysis of the key physicochemical parameters of this compound, including its structural, spectroscopic, and thermodynamic properties. It is intended for researchers, chemists, and drug development professionals, offering both collated data from predictive models and detailed, field-proven experimental protocols for empirical validation. The causality behind methodological choices is explained to ensure both scientific integrity and practical applicability.

Chemical Identity and Core Physicochemical Properties

This compound is an organic compound featuring a furan ring substituted with a methoxy group at the 5-position and a carboxylic acid group at the 2-position. This arrangement of functional groups dictates its chemical behavior, including its acidity, solubility, and spectroscopic signature.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 94084-62-5 | PubChem[1] |

| Molecular Formula | C₆H₆O₄ | Santa Cruz Biotechnology[2] |

| Molecular Weight | 142.11 g/mol | PubChem[1], Santa Cruz Biotechnology[2] |

| Canonical SMILES | COC1=CC=C(O1)C(=O)O | PubChem[1] |

| InChIKey | YKFIGGAALSZSJV-UHFFFAOYSA-N | PubChem[1] |

Table 2: Summary of Physicochemical Properties

| Property | Value / Predicted Range | Notes | Source |

| Physical State | Solid (Predicted) | Based on similar structures | - |

| Melting Point | Data not available | Comparative: 5-methoxybenzofuran-2-carboxylic acid melts at 212 °C. | ChemicalBook[3] |

| Boiling Point | Data not available | Comparative: 5-methoxybenzofuran-2-carboxylic acid (predicted) boils at 352.4±22.0 °C. | ChemicalBook[3] |

| pKa | Data not available | Expected to be in the range of 3-5 for a carboxylic acid on an electron-rich ring. | - |

| XLogP3-AA | 1.2 | Computationally predicted lipophilicity. | PubChem[1] |

Solubility Profile: A Predictive and Experimental Approach

The solubility of a compound is a critical parameter for reaction kinetics, purification, and formulation. The structure of this compound, containing both a polar carboxylic acid group capable of hydrogen bonding and a moderately nonpolar methoxy-furan core, suggests solubility in a range of polar organic solvents and limited solubility in water, which will be pH-dependent.

Theoretical Solubility Assessment

Based on analogous structures like 5-hydroxymethyl-2-furancarboxylic acid, solubility is expected in solvents such as ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF). Aqueous solubility is likely to be low at acidic pH where the carboxylic acid is protonated, but will increase significantly at neutral or basic pH upon deprotonation to the more soluble carboxylate salt.

Experimental Protocol: Equilibrium Shake-Flask Solubility Determination

This protocol provides a robust method for determining the thermodynamic solubility of the compound in various solvents. The principle relies on allowing the compound to equilibrate in a solvent for a sufficient duration to achieve a saturated solution, followed by quantification of the dissolved solute.

Methodology:

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume (e.g., 2 mL) of the selected test solvent (e.g., water, PBS pH 7.4, ethanol, acetonitrile). The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vials and place them in a temperature-controlled shaker or rotator (e.g., at 25 °C). Agitate for a period sufficient to reach equilibrium (typically 24-48 hours). A preliminary kinetic study can determine the minimum time required.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 15 minutes) to pellet the undissolved solid.

-

Sampling: Carefully withdraw a precise aliquot of the clear supernatant.

-

Dilution: Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC-UV).

-

Quantification: Analyze the diluted sample using a validated HPLC-UV method against a standard curve prepared from known concentrations of the compound.

-

Calculation: The solubility is calculated from the measured concentration, accounting for the dilution factor.

Caption: Workflow for Equilibrium Shake-Flask Solubility Assay.

Acidity and Ionization Constant (pKa)

The pKa is the pH at which a compound exists in a 50:50 equilibrium between its protonated and deprotonated forms. For a carboxylic acid, this value is fundamental to predicting its behavior in biological systems, including receptor binding, membrane permeability, and metabolic stability.

Theoretical pKa Assessment

Standard aliphatic carboxylic acids have a pKa around 4.7. The furan ring is electron-rich and can influence the acidity of the attached carboxyl group. While no experimental value is available, the pKa is anticipated to be in the range of 3-5. Empirical determination is essential for an accurate value.

Experimental Protocol: pKa Determination by Potentiometric Titration

This method involves titrating a solution of the acid with a strong base and monitoring the pH change. The pKa is determined from the midpoint of the titration curve. This protocol is self-validating as the shape of the titration curve confirms the monoprotic nature of the acid.

Methodology:

-

Solution Preparation: Accurately weigh and dissolve a sample of this compound in a solvent in which both the acid and its conjugate base are soluble (e.g., a water/methanol co-solvent system).

-

Titrant Preparation: Prepare a standardized solution of a strong base, typically 0.1 M NaOH, ensuring it is carbonate-free.

-

Titration Setup: Place the acid solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C). Insert a calibrated pH electrode and a magnetic stirrer.

-

Titration Execution: Add the NaOH titrant in small, precise increments using a burette. After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added.

-

Data Analysis: Plot the measured pH versus the volume of NaOH added. The equivalence point is the point of maximum slope on the curve (or the peak of the first derivative). The pKa is the pH at the half-equivalence point (i.e., when half of the acid has been neutralized).

Caption: Equilibrium state at the pKa value.

Spectroscopic and Spectrometric Characterization

Spectroscopic data provides an unequivocal fingerprint for compound identification and structural elucidation.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition. The predicted mass-to-charge ratios (m/z) for various adducts of this compound provide a reference for experimental analysis.

Table 3: Predicted Mass Spectrometry Adducts

| Adduct | Predicted m/z |

| [M+H]⁺ | 143.03389 |

| [M+Na]⁺ | 165.01583 |

| [M-H]⁻ | 141.01933 |

| [M+NH₄]⁺ | 160.06043 |

| [M+K]⁺ | 180.98977 |

| Source: PubChemLite[4] |

Infrared (IR) Spectroscopy

IR spectroscopy identifies functional groups based on their vibrational frequencies. Carboxylic acids exhibit highly characteristic IR spectra due to strong hydrogen bonding, which forms a dimeric structure in the solid state or in concentrated solutions.

Expected Characteristic IR Absorption Bands:

-

O-H Stretch: A very broad, strong absorption band from approximately 3300 cm⁻¹ to 2500 cm⁻¹. This breadth is a hallmark of the hydrogen-bonded carboxylic acid dimer and often overlaps with C-H stretching bands.[5]

-

C-H Stretch (sp³): Weak to medium bands from the methoxy group around 2950-2850 cm⁻¹.

-

C=O Stretch: A very strong, sharp absorption band. For dimeric, conjugated carboxylic acids, this typically appears between 1710 cm⁻¹ and 1680 cm⁻¹.[5]

-

C=C Stretch (Furan Ring): Medium intensity bands around 1600-1500 cm⁻¹.

-

C-O Stretch: A strong band associated with the carboxylic acid C-O bond, typically found between 1320 cm⁻¹ and 1210 cm⁻¹.[5]

-

O-H Bend: A broad, medium-intensity band out-of-plane, centered near 920 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Predicted ¹H NMR Spectrum (in CDCl₃):

-

~10-12 ppm (1H, broad singlet): The acidic proton of the carboxylic acid. Its chemical shift is highly dependent on concentration and solvent.

-

~7.2-7.4 ppm (1H, doublet, J ≈ 3.5 Hz): The furan proton at the C3 position, adjacent to the carboxylic acid.

-

~6.2-6.4 ppm (1H, doublet, J ≈ 3.5 Hz): The furan proton at the C4 position, adjacent to the methoxy group.

-

~3.9 ppm (3H, singlet): The protons of the methoxy (-OCH₃) group.

Predicted ¹³C NMR Spectrum (in CDCl₃):

-

~160-165 ppm: The carbonyl carbon (C=O) of the carboxylic acid.

-

~165-170 ppm: The furan carbon (C5) attached to the methoxy group.

-

~145-150 ppm: The furan carbon (C2) attached to the carboxylic acid.

-

~120-125 ppm: The furan carbon (C3).

-

~108-112 ppm: The furan carbon (C4).

-

~58-62 ppm: The methoxy carbon (-OCH₃).

Protocol: Sample Preparation for NMR Analysis

-

Solvent Selection: Choose a deuterated solvent in which the compound is sufficiently soluble (e.g., CDCl₃, DMSO-d₆). DMSO-d₆ is often preferred for carboxylic acids as it can help in observing the exchangeable acidic proton.

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in an NMR tube.

-

Analysis: Acquire the ¹H and ¹³C spectra using a standard NMR spectrometer. Additional experiments like DEPT, COSY, and HMBC can be performed for full structural confirmation.

Stability and Safe Handling

Understanding the stability and hazards of a compound is crucial for safe laboratory practice and for ensuring its integrity during storage and experimentation.

Chemical Stability

The furan ring can be susceptible to degradation under strongly acidic conditions. The compound should be protected from strong oxidizing agents. For long-term storage, it is advisable to keep the material in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and protected from light, especially if impurities could catalyze degradation.

Safety and Hazard Information

Based on aggregated GHS data, this compound should be handled with appropriate care.

Table 4: GHS Hazard Statements

| Code | Hazard Statement |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

| Source: PubChem[1] |

Handling Recommendations:

-

Work in a well-ventilated fume hood.

-

Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

Store in a cool, dry, and well-ventilated area away from incompatible materials.

References

spectroscopic characterization of 5-methoxyfuran-2-carboxylic acid

An In-depth Technical Guide to the Spectroscopic Characterization of 5-Methoxyfuran-2-Carboxylic Acid

Introduction: Defining the Molecular Blueprint

This compound is a substituted furan derivative of significant interest in organic synthesis and medicinal chemistry. As a bio-based platform chemical, its utility as a building block for pharmaceuticals, polymers, and fine chemicals necessitates unambiguous structural confirmation and purity assessment. Spectroscopic characterization is the cornerstone of this analytical requirement, providing a non-destructive "fingerprint" of the molecule's identity and electronic environment.

This guide moves beyond a simple recitation of data. It provides a holistic framework for the spectroscopic analysis of this compound, grounded in first principles and practical application. We will explore the causality behind the expected spectral features and present robust, self-validating protocols to ensure data integrity.

Molecular Structure and Predicted Spectroscopic Behavior

To interpret the spectra, we must first understand the molecule's constituent parts: a furan ring, a carboxylic acid group, and a methoxy group. The electronic interplay between the electron-donating methoxy group (-OCH₃) and the electron-withdrawing carboxylic acid group (-COOH), mediated by the aromatic furan ring, dictates the unique spectral signature of the compound.

Caption: Molecular structure of this compound (C₆H₆O₄).

Mass Spectrometry (MS): The Foundational Molecular Weight Confirmation

Mass spectrometry provides the most direct evidence of a compound's molecular weight, serving as the initial checkpoint in structural elucidation. For a polar, acidic molecule like this compound, Electrospray Ionization (ESI) is the preferred method due to its soft ionization nature, which typically preserves the molecular ion.

Expected Observations:

-

Molecular Formula: C₆H₆O₄[1]

-

Monoisotopic Mass: 142.0266 g/mol [1]

-

Positive Ion Mode ([M+H]⁺): Expected m/z = 143.0339

-

Negative Ion Mode ([M-H]⁻): Expected m/z = 141.0193

The choice between positive and negative ion modes is critical. While both are viable, ESI in negative ion mode is often more sensitive for carboxylic acids due to the ease of deprotonation.

Protocol: High-Resolution Mass Spectrometry (HRMS) via ESI

-

Sample Preparation: Prepare a stock solution of the analyte at 1 mg/mL in methanol or acetonitrile. Dilute this solution to a final concentration of 1-10 µg/mL using a 50:50 mixture of mobile phase (e.g., acetonitrile:water) with 0.1% formic acid (for positive mode) or 0.1% ammonia solution (for negative mode). The additive enhances ionization efficiency.

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap analyzer.

-

Infusion: Directly infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

-

Data Acquisition: Acquire data in both positive and negative ion modes across a mass range of m/z 50-500.

-

Validation: The system is validated if the measured mass of a known calibrant is within 5 ppm of its theoretical mass. The observed m/z for the analyte should match the theoretical mass of the protonated or deprotonated species within this same tolerance, confirming the elemental composition.

Data Summary: Predicted Mass Spectrometry Adducts

| Adduct Form | Predicted m/z | Ionization Mode |

| [M+H]⁺ | 143.03389 | Positive |

| [M+Na]⁺ | 165.01583 | Positive |

| [M-H]⁻ | 141.01933 | Negative |

| Data sourced from PubChem predictions.[2] |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy probes the vibrational modes of bonds within the molecule. It is exceptionally powerful for the rapid confirmation of key functional groups, particularly the carboxylic acid.

Causality of Key Peaks:

-

O-H Stretch (Carboxylic Acid): The most revealing feature is an extremely broad absorption band from approximately 3300 cm⁻¹ down to 2500 cm⁻¹.[3][4][5] This breadth is a direct consequence of intermolecular hydrogen bonding, which creates a continuum of O-H bond strengths, leading to a wide range of vibrational frequencies.[3] In the solid state or concentrated solutions, carboxylic acids exist as hydrogen-bonded dimers.

-

C=O Stretch (Carbonyl): A strong, sharp absorption band is expected between 1725-1690 cm⁻¹.[3][4] Its precise position is sensitive to its environment. Conjugation with the furan ring will lower the frequency from a typical saturated acid (~1760 cm⁻¹) to the ~1690 cm⁻¹ region.[5]

-

C-O Stretches: Two distinct C-O stretches are anticipated: one for the carboxylic acid (1320-1210 cm⁻¹) and one for the aryl-alkyl ether (methoxy group, ~1250 cm⁻¹ and ~1040 cm⁻¹).[4]

-

Furan Ring C=C Stretches: Look for absorptions in the 1600-1450 cm⁻¹ region, characteristic of aromatic C=C bonds.

Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

-

Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal (e.g., diamond or germanium). No sample preparation is needed, which is a major advantage of this technique.

-

Background Scan: With the clean, empty ATR crystal, run a background scan. This is crucial as it subtracts the spectral signature of the ambient atmosphere (e.g., CO₂ and water vapor).

-

Sample Scan: Apply pressure to the sample using the instrument's anvil to ensure good contact with the crystal. Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: Perform an automatic baseline correction and ATR correction if available in the software.

-

Validation: The spectrum is considered valid if the characteristic broad O-H and sharp C=O bands are clearly resolved and atmospheric CO₂ peaks (around 2360 cm⁻¹) are absent or minimal.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy provides the most detailed information about the molecular structure, revealing the chemical environment, connectivity, and number of different types of protons (¹H NMR) and carbons (¹³C NMR).

¹H NMR Spectroscopy: Proton Environments and Connectivity

-

Carboxylic Acid Proton (-COOH): This proton is highly deshielded and will appear far downfield as a broad singlet, typically in the 10-13 ppm range.[6] Its broadness is due to chemical exchange and hydrogen bonding. This signal will disappear upon adding a drop of D₂O to the NMR tube, a definitive test for an exchangeable proton.

-

Furan Protons (-CH=CH-): The two protons on the furan ring are in different chemical environments and will appear as two distinct signals. They are coupled to each other, so they should appear as doublets (J ≈ 3-4 Hz). The proton at C3 (adjacent to the -COOH) will likely be further downfield than the proton at C4 due to the deshielding effect of the adjacent carbonyl group.

-

Methoxy Protons (-OCH₃): These three protons are equivalent and will appear as a sharp singlet, typically in the 3.5-4.0 ppm range.

¹³C NMR Spectroscopy: The Carbon Skeleton

The molecule has 6 unique carbon atoms, and therefore 6 signals are expected in the proton-decoupled ¹³C NMR spectrum.

-

Carbonyl Carbon (-COOH): This carbon is highly deshielded and will appear in the 160-180 ppm region.[6]

-

Furan Carbons: Four signals are expected. The carbons attached to oxygen (C2 and C5) will be the most downfield among the ring carbons. C5, bearing the electron-donating methoxy group, may be further downfield than C2.

-

Methoxy Carbon (-OCH₃): This signal will appear upfield, typically in the 55-60 ppm range.

Protocol: ¹H and ¹³C NMR Acquisition

-

Solvent Selection: DMSO-d₆ is an excellent choice. It is a polar solvent capable of dissolving the carboxylic acid, and its residual proton signal (quintet at ~2.50 ppm) does not typically overlap with analyte signals. Importantly, the acidic -COOH proton is often clearly visible in DMSO-d₆.

-

Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.6 mL of DMSO-d₆ in a clean, dry NMR tube.

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is locked onto the deuterium signal of the solvent and properly shimmed to achieve good magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire a standard one-pulse proton spectrum. A 30-degree pulse angle with a 1-2 second relaxation delay is typical.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans will be required.

-

Validation: The spectrum is validated by the sharp, symmetrical lineshape of the solvent and reference (TMS) signals. The integration of the ¹H NMR signals should correspond to the ratio of protons in the molecule.

Data Summary: Typical NMR Chemical Shifts for Substituted Furans

| Functional Group | Proton (¹H) Shift (ppm) | Carbon (¹³C) Shift (ppm) | Multiplicity |

| Carboxylic Acid | 10.0 - 13.0 | 160 - 180 | broad s |

| Furan H-3 | 7.0 - 7.3 | ~120 | d |

| Furan H-4 | 6.2 - 6.5 | ~110 | d |

| Furan C-2 | - | ~145 | s |

| Furan C-5 | - | ~158 | s |

| Methoxy (-OCH₃) | 3.5 - 4.0 | 55 - 60 | s |

| Note: These are estimated ranges based on data for similar structures like 5-methylfuran-2-carboxylic acid and general spectroscopic principles.[6][7] |

UV-Visible Spectroscopy: Probing the Conjugated System

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The conjugated system of the furan ring and the carbonyl group is expected to produce a characteristic absorption in the UV region. Simple carboxylic acids absorb weakly around 200-215 nm.[5] However, the extended conjugation in this molecule will shift the π→π* transition to a longer wavelength (a bathochromic shift), likely in the 250-280 nm range.

Protocol: UV-Vis Spectrum Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent like ethanol or methanol. A concentration of ~10 µg/mL is a good starting point.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the instrument (acquire a baseline).

-

Measurement: Replace the blank cuvette with a matched quartz cuvette containing the sample solution and scan from 400 nm down to 200 nm.

-

Validation: The spectrum is valid if the baseline is flat and the absorbance maximum (λ_max) is within the linear range of the detector (typically 0.1 - 1.5 AU).

Integrated Spectroscopic Analysis Workflow

Caption: A self-validating workflow for the structural elucidation of this compound.

Conclusion

The is a multi-faceted process that relies on the synergistic application of mass spectrometry, IR, NMR, and UV-Vis techniques. By understanding the principles behind each method and following robust protocols, researchers can unambiguously confirm the identity, structure, and purity of this valuable chemical building block. This guide provides the foundational framework for achieving that goal with scientific integrity and confidence.

References

- 1. This compound | C6H6O4 | CID 771107 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C6H6O4) [pubchemlite.lcsb.uni.lu]

- 3. echemi.com [echemi.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. IR and UV–Vis Spectroscopy of Carboxylic Acids [moodle.tau.ac.il]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 2-Furancarboxylic acid, 5-methyl- | C6H6O3 | CID 74710 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 5-Methoxyfuran-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxyfuran-2-carboxylic acid is a heterocyclic organic compound with potential applications in medicinal chemistry and materials science. A derivative of furoic acid, its structural elucidation is paramount for confirming its synthesis and purity. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous characterization of such molecules, providing detailed information about the chemical environment of each proton and carbon atom. This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectral data for this compound, including a detailed interpretation of expected chemical shifts and coupling constants. Furthermore, a rigorous experimental protocol for acquiring high-quality NMR data for this class of compounds is presented.

Predicted NMR Spectral Data

Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H3 | ~6.2-6.4 | Doublet (d) | ~3.5 |

| H4 | ~7.0-7.2 | Doublet (d) | ~3.5 |

| -OCH₃ | ~3.9-4.1 | Singlet (s) | - |

| -COOH | ~10-13 | Broad Singlet (br s) | - |

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C2 | ~158-162 |

| C3 | ~105-108 |

| C4 | ~118-122 |

| C5 | ~165-168 |

| -OCH₃ | ~58-60 |

| -COOH | ~160-165 |

Spectral Interpretation and Rationale

The predicted NMR data are based on the electronic effects of the substituents on the furan ring. The methoxy group (-OCH₃) at the C5 position is a strong electron-donating group, which increases the electron density at the ortho (C4) and para (C2) positions. Conversely, the carboxylic acid group (-COOH) at the C2 position is an electron-withdrawing group.

Molecular Structure of this compound

Caption: Structure of this compound with atom numbering.

¹H NMR Spectrum Analysis

-

Furan Protons (H3 and H4) : The two protons on the furan ring are expected to appear as doublets due to coupling with each other. The typical coupling constant for adjacent protons on a furan ring is around 3.5 Hz. The electron-donating methoxy group at C5 will shield the adjacent H4 proton, causing it to appear at a lower chemical shift compared to the H3 proton, which is adjacent to the electron-withdrawing carboxylic acid group.

-

Methoxy Protons (-OCH₃) : The three protons of the methoxy group are equivalent and will appear as a sharp singlet, as there are no adjacent protons to couple with.

-

Carboxylic Acid Proton (-COOH) : The proton of the carboxylic acid group is highly deshielded and will appear as a broad singlet at a very downfield chemical shift, typically between 10 and 13 ppm[1][2]. Its broadness is due to hydrogen bonding and chemical exchange with residual water in the solvent.

¹³C NMR Spectrum Analysis

-

Furan Carbons (C2, C3, C4, C5) : The chemical shifts of the furan ring carbons are significantly influenced by the substituents. C5, being attached to the electron-donating oxygen of the methoxy group, will be the most deshielded. C2, attached to the electron-withdrawing carboxylic acid group, will also be significantly deshielded. C3 and C4 will be more shielded in comparison.

-

Methoxy Carbon (-OCH₃) : The carbon of the methoxy group will appear in the typical region for such functional groups.

-

Carboxylic Acid Carbon (-COOH) : The carbonyl carbon of the carboxylic acid group will be highly deshielded and appear in the downfield region of the spectrum[3].

Experimental Protocol for NMR Data Acquisition

Acquiring high-quality NMR data is crucial for accurate structural elucidation. The following is a detailed, step-by-step methodology for the NMR analysis of this compound.

NMR Sample Preparation and Data Acquisition Workflow

Caption: Workflow for NMR analysis of this compound.

Sample Preparation

-

Weighing the Sample : Accurately weigh approximately 5-10 mg of this compound.

-

Choosing a Solvent : Select a suitable deuterated solvent that can fully dissolve the sample. For carboxylic acids, DMSO-d₆ (dimethyl sulfoxide-d₆) is often a good choice as it can disrupt the hydrogen-bonded dimers that can lead to very broad -COOH signals[3]. CDCl₃ (deuterated chloroform) can also be used, but the carboxylic acid proton may exchange with trace amounts of DCl, leading to signal broadening or disappearance.

-

Dissolution : Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer : Transfer the solution into a clean, dry 5 mm NMR tube.

NMR Spectrometer Setup and Data Acquisition

-

Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

Locking and Shimming : Insert the NMR tube into the spectrometer's probe. The instrument will "lock" onto the deuterium signal of the solvent to maintain a stable magnetic field. "Shimming" is then performed to optimize the homogeneity of the magnetic field, which results in sharp and symmetrical peaks.

-

¹H NMR Acquisition :

-

Set the appropriate spectral width (e.g., -2 to 16 ppm).

-

Use a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

Set the relaxation delay (D1) to at least 1-2 seconds to allow for full proton relaxation between scans.

-

-

¹³C NMR Acquisition :

-

Set a wider spectral width (e.g., 0 to 200 ppm).

-

A larger number of scans (e.g., 128 or more) will be necessary due to the lower natural abundance of ¹³C.

-

Proton decoupling is typically used to simplify the spectrum and enhance the signal-to-noise ratio.

-

Data Processing and Analysis

-

Fourier Transformation : The raw data, known as the Free Induction Decay (FID), is converted into a frequency-domain spectrum using a Fourier transform.

-

Phasing and Baseline Correction : The spectrum is phased to ensure all peaks are in the positive absorptive mode. The baseline is corrected to be flat.

-

Referencing : The chemical shift axis is calibrated. For DMSO-d₆, the residual solvent peak is at approximately 2.50 ppm for ¹H and 39.52 ppm for ¹³C.

-

Integration and Peak Picking : In the ¹H NMR spectrum, the area under each peak is integrated to determine the relative ratio of protons. In both spectra, the exact chemical shift of each peak is determined.

Conclusion

The detailed analysis and predicted ¹H and ¹³C NMR data presented in this guide provide a robust framework for the structural confirmation of this compound. By understanding the influence of the methoxy and carboxylic acid substituents on the furan ring, researchers can confidently interpret experimental NMR spectra. The provided experimental protocol outlines the best practices for obtaining high-quality data, ensuring the reliability of the structural characterization. This comprehensive guide serves as a valuable resource for scientists and professionals working with this and related heterocyclic compounds.

References

The In-Depth Mass Spectrometry Fragmentation of 5-Methoxyfuran-2-carboxylic Acid: A Technical Guide for Researchers

This technical guide provides a comprehensive analysis of the mass spectrometric fragmentation behavior of 5-methoxyfuran-2-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document offers in-depth insights into the molecule's fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI), supported by mechanistic explanations and established principles of mass spectrometry.

Introduction: The Significance of Understanding Fragmentation

In the realm of analytical chemistry and drug discovery, mass spectrometry stands as an indispensable tool for molecular identification and structural elucidation. The fragmentation pattern of a molecule is a unique fingerprint, offering vital clues to its chemical architecture. This compound, a substituted furan derivative, presents an interesting case study due to the interplay of its three key functional components: the furan ring, the carboxylic acid group, and the methoxy group. A thorough understanding of its fragmentation is crucial for its unambiguous identification in complex matrices, for metabolism studies, and for quality control in synthetic processes.

This guide moves beyond a mere listing of fragments, delving into the causality behind the observed fragmentation patterns. By understanding the "why," researchers can more confidently interpret mass spectra of related compounds and troubleshoot experimental results.

Molecular Profile of this compound

Before dissecting its fragmentation, it is essential to establish the fundamental properties of the parent molecule.

| Property | Value | Source |

| Molecular Formula | C₆H₆O₄ | [1] |

| Molecular Weight | 142.11 g/mol | [1] |

| Monoisotopic Mass | 142.02660867 Da | [1] |

| Structure | A furan ring substituted with a methoxy group at the 5-position and a carboxylic acid group at the 2-position. |

Fragmentation Analysis under Electron Ionization (EI)

Electron Ionization is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation. The resulting mass spectrum is often rich with fragment ions, providing a wealth of structural information. The initial step in EI is the removal of an electron to form a radical cation (M⁺•). The location of the initial ionization is critical and is dictated by the electron density within the molecule. In this compound, the lone pair electrons on the oxygen atoms are the most likely sites of ionization[2].

The fragmentation of the M⁺• of this compound is proposed to follow several key pathways:

Alpha-Cleavage and Decarboxylation

A prominent fragmentation pathway for carboxylic acids involves the cleavage of bonds adjacent to the carbonyl group[3][4].

-

Loss of a Hydroxyl Radical (•OH): Cleavage of the C-OH bond results in the formation of an acylium ion.

-

M⁺• → [M - •OH]⁺

-

m/z 142 → m/z 125

-

-

Loss of the Carboxyl Group (•COOH): This involves the cleavage of the bond between the furan ring and the carboxylic acid.

-

M⁺• → [M - •COOH]⁺

-

m/z 142 → m/z 97

-

-

Decarboxylation (Loss of CO₂): The loss of a neutral carbon dioxide molecule is a common fragmentation for carboxylic acids[5][6].

-

M⁺• → [M - CO₂]⁺•

-

m/z 142 → m/z 98

-

Fragmentation Driven by the Methoxy Group

The methoxy group also directs fragmentation, typically through the loss of a methyl radical or a formaldehyde molecule.

-

Loss of a Methyl Radical (•CH₃): Alpha-cleavage at the ether linkage is a characteristic fragmentation of ethers[3].

-

M⁺• → [M - •CH₃]⁺

-

m/z 142 → m/z 127

-

-

Loss of Formaldehyde (CH₂O): A rearrangement reaction can lead to the elimination of a neutral formaldehyde molecule.

-

M⁺• → [M - CH₂O]⁺•

-

m/z 142 → m/z 112

-

Furan Ring Fragmentation

The furan ring itself can undergo cleavage, a process that is often enhanced by the presence of substituents like the carboxylic acid group[7][8]. This can lead to the formation of smaller, characteristic ions.

Proposed EI Fragmentation Pathway

Caption: Proposed Electron Ionization (EI) Fragmentation Pathways for this compound.

Fragmentation Analysis under Electrospray Ionization (ESI)

Electrospray Ionization is a "soft" ionization technique that typically results in the formation of protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode, with minimal in-source fragmentation. Tandem mass spectrometry (MS/MS) is then employed to induce fragmentation of these precursor ions.

Negative Ion Mode ESI-MS/MS

In negative ion mode, this compound will readily deprotonate to form the carboxylate anion [M-H]⁻ at m/z 141. Collision-induced dissociation (CID) of this ion is expected to be dominated by a single, highly favorable fragmentation pathway:

-

Decarboxylation (Loss of CO₂): The loss of carbon dioxide from a carboxylate anion is a very common and energetically favorable process[5].

-

[M - H]⁻ → [M - H - CO₂]⁻

-

m/z 141 → m/z 97

-

This decarboxylation results in a stable furan anion, which may resist further fragmentation under typical CID conditions.

Proposed Negative Ion ESI-MS/MS Fragmentation

Caption: Primary Fragmentation in Negative Ion ESI-MS/MS.

Positive Ion Mode ESI-MS/MS

In positive ion mode, the protonated molecule [M+H]⁺ will be formed at m/z 143. The fragmentation of this ion will likely involve the loss of small neutral molecules.

-

Loss of Water (H₂O): Protonation can occur on the carboxylic acid or the ether oxygen. Subsequent rearrangement can lead to the elimination of a water molecule.

-

[M + H]⁺ → [M + H - H₂O]⁺

-

m/z 143 → m/z 125

-

-

Loss of Carbon Monoxide (CO) and Water: Following the initial loss of water, the resulting ion may lose carbon monoxide.

-

[M + H - H₂O]⁺ → [M + H - H₂O - CO]⁺

-

m/z 125 → m/z 97

-

Proposed Positive Ion ESI-MS/MS Fragmentation

Caption: Proposed Fragmentation in Positive Ion ESI-MS/MS.

Summary of Key Fragments

The following table summarizes the major predicted fragment ions for this compound under different ionization conditions.

| Ionization Mode | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Proposed Neutral Loss |

| EI | 142 (M⁺•) | 127 | •CH₃ |

| 125 | •OH | ||

| 112 | CH₂O | ||

| 98 | CO₂ | ||

| 97 | •COOH | ||

| ESI (-) | 141 ([M-H]⁻) | 97 | CO₂ |

| ESI (+) | 143 ([M+H]⁺) | 125 | H₂O |

| 97 | H₂O, CO |

Experimental Protocol for Mass Spectrometric Analysis

To validate the proposed fragmentation patterns, the following experimental protocol is recommended.

Sample Preparation

-

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

-

For ESI analysis, dilute the stock solution with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive mode, or with 0.1% ammonium hydroxide for negative mode) to a final concentration of 1-10 µg/mL.

-

For EI analysis via Gas Chromatography-Mass Spectrometry (GC-MS), derivatization (e.g., methylation of the carboxylic acid) may be necessary to improve volatility.

Instrumentation and Data Acquisition

For ESI-MS/MS:

-

Utilize a tandem mass spectrometer (e.g., a quadrupole time-of-flight or triple quadrupole instrument) equipped with an electrospray ionization source.

-

Infuse the sample solution directly or via liquid chromatography.

-

Positive Ion Mode:

-

Acquire a full scan mass spectrum to identify the [M+H]⁺ ion at m/z 143.

-

Perform a product ion scan of m/z 143, varying the collision energy to observe the fragmentation pattern.

-

-

Negative Ion Mode:

-

Acquire a full scan mass spectrum to identify the [M-H]⁻ ion at m/z 141.

-

Perform a product ion scan of m/z 141.

-

For EI-MS (GC-MS):

-

Employ a GC-MS system.

-

Inject the (potentially derivatized) sample onto a suitable GC column (e.g., a non-polar or mid-polar column).

-

Set the mass spectrometer to scan a mass range of m/z 40-200.

-

The electron energy should be set to the standard 70 eV.

Data Analysis

-

Analyze the acquired mass spectra to identify the molecular ion (or pseudomolecular ion) and the major fragment ions.

-

Compare the observed m/z values with the predicted fragments in this guide.

-

High-resolution mass spectrometry can be used to confirm the elemental composition of the fragment ions, providing greater confidence in the proposed fragmentation mechanisms.

Conclusion

The mass spectrometric fragmentation of this compound is a predictable process governed by the chemical properties of its constituent functional groups. In Electron Ionization, a complex spectrum with multiple fragments arising from the carboxylic acid, methoxy group, and furan ring is expected. In contrast, Electrospray Ionization offers a more controlled fragmentation, with negative ion mode being dominated by a highly diagnostic decarboxylation event. By leveraging the principles outlined in this guide, researchers can effectively utilize mass spectrometry for the confident identification and structural characterization of this and related furanic compounds.

References

- 1. This compound | C6H6O4 | CID 771107 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. thiele.ruc.dk [thiele.ruc.dk]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Spectroscopy of Carboxylic Acids [sites.science.oregonstate.edu]

- 5. Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Carboxylation Enhances Fragmentation of Furan upon Resonant Electron Attachment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

natural occurrence of methoxylated furan compounds

An In-depth Technical Guide to the Natural Occurrence of Methoxylated Furan Compounds

Abstract

Methoxylated furan compounds represent a diverse and significant class of plant secondary metabolites, with furanocoumarins being the most prominent subgroup. These compounds are characterized by a furan ring fused to a larger molecular scaffold, further decorated with one or more methoxy groups. Their distribution in the plant kingdom is relatively restricted, with high concentrations found in families such as Apiaceae and Rutaceae. Biosynthetically, they arise from the phenylpropanoid pathway, with umbelliferone serving as a key intermediate. The subsequent prenylation, cyclization, hydroxylation, and methoxylation steps lead to a wide array of structures, broadly classified as linear or angular. These compounds play a crucial role in plant defense mechanisms and exhibit a wide spectrum of pharmacological activities, including phototoxicity, anticancer, anti-inflammatory, and potent enzyme inhibition, most notably of cytochrome P450 isozymes. This guide provides a comprehensive overview of their natural sources, biosynthetic pathways, biological significance, and the analytical methodologies required for their study, aimed at researchers in natural products, pharmacology, and drug development.

Introduction to Methoxylated Furan Compounds

Methoxylated furan compounds are a class of naturally occurring organic molecules defined by the presence of a furan ring and at least one methoxy (-OCH₃) group attached to their core structure. The most researched and abundant members of this class are the furanocoumarins , which consist of a furan ring fused to a benzopyran-2-one (coumarin) nucleus.[1][2]

The position of the furan ring fusion to the coumarin moiety dictates their classification into two primary types:

-

Linear Furanocoumarins (Psoralen-type): The furan ring is attached at the 6 and 7 positions of the coumarin structure.[2]

-

Angular Furanocoumarins (Angelicin-type): The furan ring is attached at the 7 and 8 positions.[2]

These core structures are further diversified by hydroxylation, alkylation, and, most significantly for this guide, methoxylation at various positions, leading to compounds like bergapten (5-methoxypsoralen) and xanthotoxin (8-methoxypsoralen).[1][3] Beyond furanocoumarins, other methoxylated furan-containing natural products include certain furanolignans and naphthofurans, though they are less widespread.[4][5]

The significance of these compounds stems from their potent biological activities. They are integral to plant defense systems, acting as phytoalexins against herbivores and pathogens.[1][6] In the context of human health and medicine, they are renowned for their use in treating skin conditions like psoriasis and vitiligo, their potential as anticancer agents, and their well-documented interactions with drug-metabolizing enzymes, a phenomenon famously known as the "grapefruit juice effect."[7][8][9]

Natural Occurrence and Distribution

The distribution of methoxylated furan compounds is notably concentrated within a few families of higher plants. This taxonomically restricted occurrence makes them valuable chemotaxonomic markers.[1][2]

The primary plant families known for producing these compounds include:

-

Apiaceae: This family is a major source and includes many common vegetables and herbs such as parsnip (Pastinaca sativa), celery (Apium graveolens), parsley (Petroselinum crispum), and the giant hogweed (Heracleum mantegazzianum), which is notorious for causing severe phytophotodermatitis due to its high furanocoumarin content.[6][10]

-

Rutaceae: This family, particularly the genus Citrus, is a well-known source. Grapefruit (Citrus paradisi), bergamot orange (Citrus bergamia), and limes contain significant quantities of compounds like bergamottin and bergapten, especially in their peels.[1][10][11]

-

Moraceae: The fig tree (Ficus carica) is a notable member of this family, producing psoralen and bergapten, primarily in the milky sap of its leaves and shoots.[6][10]

-

Fabaceae: Certain species within the legume family, such as Psoralea corylifolia (source of the name "psoralen"), are also known producers.[10][12]

The concentration and specific profile of these compounds can vary significantly based on the plant species, tissue type, developmental stage, and environmental conditions.[1] For instance, levels are often highest in flowering plants and ripe seeds, and their production can be induced by stressors like UV radiation or fungal attack.[1][6]

Data Presentation: Quantitative Occurrence of Key Methoxylated Furanocoumarins

| Compound | Plant Source | Family | Typical Concentration (µg/g Fresh Weight) | Reference(s) |

| Bergapten (5-MOP) | Parsnip (Pastinaca sativa) | Apiaceae | ~40-145 | [10] |

| Celery (Apium graveolens) | Apiaceae | ~1.5-25 | [10] | |

| Grapefruit Peel (Citrus paradisi) | Rutaceae | Varies, significant in peel oil | [1] | |

| Xanthotoxin (8-MOP) | Parsnip (Pastinaca sativa) | Apiaceae | ~5-45 | [10] |

| Celery (Apium graveolens) | Apiaceae | ~1-10 | [10] | |

| Ammi majus | Apiaceae | Major component in seeds | [13] | |

| Isopimpinellin | Parsnip (Pastinaca sativa) | Apiaceae | ~5-30 | [10] |

| Celery (Apium graveolens) | Apiaceae | ~0.5-5 | [10] | |

| Bergamottin | Grapefruit Juice (Citrus paradisi) | Rutaceae | ~6 | [10][11] |

| Bergamot Orange (Citrus bergamia) | Rutaceae | High concentration in peel | [11] |

Biosynthesis of Methoxylated Furanocoumarins

The biosynthesis of furanocoumarins is a well-studied branch of the phenylpropanoid pathway, originating from the amino acid L-phenylalanine, which is itself derived from the shikimate pathway.[1][14] The central precursor for all furanocoumarins is umbelliferone (7-hydroxycoumarin).[15]

The pathway can be conceptualized in three main stages:

-

Formation of Umbelliferone: L-phenylalanine is converted through a series of enzymatic steps involving Phenylalanine Ammonia-Lyase (PAL) and Cinnamate 4-hydroxylase (C4H) to produce p-coumaric acid. This is followed by ortho-hydroxylation and lactonization to form umbelliferone.[14]

-

Formation of the Furan Ring: This is the crucial branching point. Umbelliferone undergoes prenylation by a prenyltransferase enzyme, which attaches a dimethylallyl pyrophosphate (DMAPP) group.

-

Linear Pathway: Prenylation at the C6 position forms demethylsuberosin. This is then converted to (+)-marmesin by a marmesin synthase (a cytochrome P450 enzyme). Psoralen synthase, another P450, then cleaves a side chain from marmesin to form the linear furanocoumarin, psoralen .[14]

-

Angular Pathway: Prenylation at the C8 position forms osthenol. This is subsequently converted to (+)-columbianetin and then to the angular furanocoumarin, angelicin , by angelicin synthase.[1][16]

-

-

Hydroxylation and Methoxylation: The parent structures, psoralen and angelicin, are decorated by further P450 hydroxylases and O-methyltransferases (OMTs) to yield the final methoxylated products. For example, psoralen can be hydroxylated at C-5 to form bergaptol, which is then methylated to form bergapten . Alternatively, hydroxylation at C-8 yields xanthotoxol, which is methylated to form xanthotoxin .[3]

Visualization: Furanocoumarin Biosynthetic Pathway

Caption: Generalized biosynthetic pathway of linear and angular methoxylated furanocoumarins.

Biological Activities and Pharmacological Significance

Methoxylated furan compounds exhibit a remarkable range of biological activities, driven by their ability to interact with cellular macromolecules.

-

Phototoxicity and DNA Intercalation: Linear furanocoumarins like psoralen, xanthotoxin, and bergapten are potent photosensitizers.[17] Upon exposure to UVA radiation, they intercalate into DNA and form covalent cross-links between pyrimidine bases, inhibiting DNA replication and transcription, which leads to cell death.[6] This mechanism is the basis for PUVA (Psoralen + UVA) therapy used in the treatment of psoriasis and vitiligo.[7] Angular furanocoumarins like angelicin can also form adducts but are generally less effective at cross-linking and thus less phototoxic.[17]

-

Anticancer Activity: Numerous furanocoumarins have demonstrated promising anticancer effects through various mechanisms.[18]

-

Apoptosis Induction: They can trigger programmed cell death in cancer cells. Bergapten, for example, has been shown to induce apoptosis in breast cancer cells.[17]

-

Cell Cycle Arrest: They can halt the proliferation of malignant cells at different phases of the cell cycle.

-

Modulation of Signaling Pathways: These compounds can interfere with key cancer-related pathways, including the inhibition of NF-κB and PI3K/Akt signaling, and the modulation of the p53 tumor suppressor protein.[18]

-

-

Enzyme Inhibition (Drug Interactions): Furanocoumarins, particularly those found in grapefruit juice like bergamottin and 6',7'-dihydroxybergamottin, are potent inhibitors of cytochrome P450 enzymes in the intestine and liver, especially CYP3A4.[8][11][19] This inhibition is often mechanism-based (suicide inhibition), where the furanocoumarin is metabolized by the enzyme into a reactive intermediate that permanently inactivates it. This reduces the first-pass metabolism of many co-administered drugs, leading to dangerously elevated plasma concentrations.[8] This interaction underscores the critical need for awareness in clinical pharmacology.

-

Other Activities: A broad range of other pharmacological effects have been reported, including anti-inflammatory, antibacterial, antiviral, antifungal, and antioxidant properties, making them a rich source of lead compounds for drug discovery.[18][20][21]

Methodologies for Research and Development

The study of methoxylated furan compounds requires robust methods for their extraction, isolation, and characterization. The choice of methodology is critical for preserving the integrity of the compounds and achieving accurate quantification.

Experimental Protocol: Extraction and Isolation

This protocol describes a general procedure for extracting furanocoumarins from plant material, followed by purification using solid-phase extraction (SPE). The causality behind the choice of solvents and techniques is to leverage the semi-polar nature of these compounds.

Objective: To obtain a clean, concentrated extract of methoxylated furan compounds for subsequent analysis.

Methodology:

-

Sample Preparation:

-

Harvest fresh plant material (e.g., leaves, peels, roots).